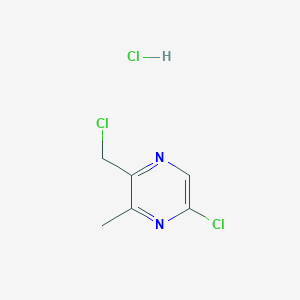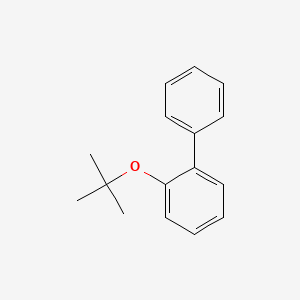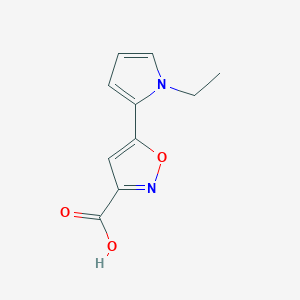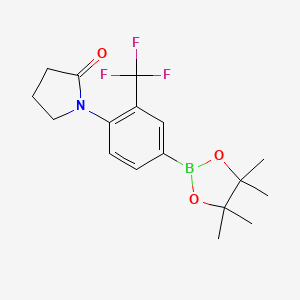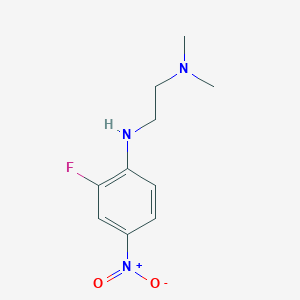
N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the registry number “MFCD11193196” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “MFCD11193196” involves a series of synthetic routes that are carefully designed to ensure high yield and purity. The synthetic process typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the desired chemical transformations. Common solvents used include dichloromethane and ethanol, while temperatures may range from room temperature to elevated levels depending on the specific reaction.
Catalysts and Reagents: Catalysts and reagents play a crucial role in the synthesis. For example, palladium catalysts are often used in coupling reactions, while strong acids or bases may be employed to drive specific steps.
Industrial Production Methods
In an industrial setting, the production of “MFCD11193196” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and consistency.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound “MFCD11193196” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Substitution reactions, where one functional group is replaced by another, are common. These reactions often require specific catalysts and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound “MFCD11193196” has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD11193196” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Properties
Molecular Formula |
C10H14FN3O2 |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
N-(2-fluoro-4-nitrophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14FN3O2/c1-13(2)6-5-12-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
LXJMYIRYWGPGOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)
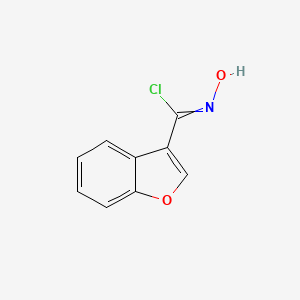
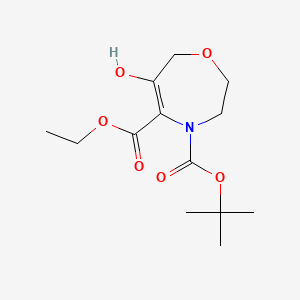
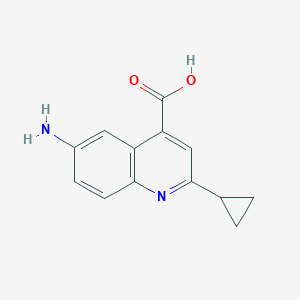
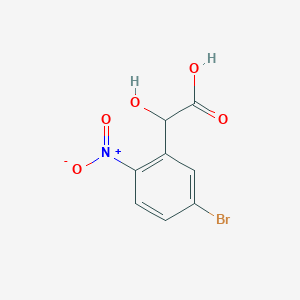
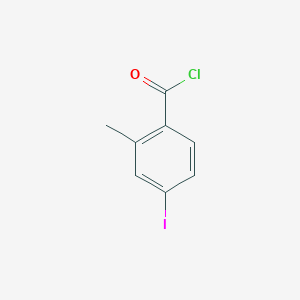
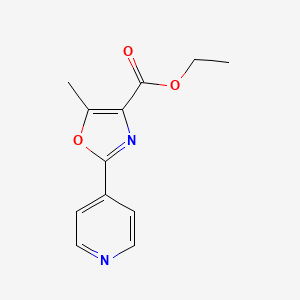
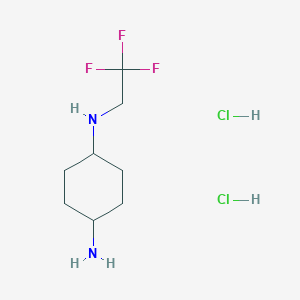
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
